1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid
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Overview
Description
The compound "1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid" is a chemical entity that can be associated with various research studies focusing on the synthesis and characterization of related compounds. Although the exact compound is not directly mentioned in the provided papers, the research on similar compounds offers insights into the potential properties and applications of this compound. For instance, compounds with fluorobenzoyl and piperidine structures have been synthesized and analyzed for their conformational behavior, crystal structure, and potential biological activities .
Synthesis Analysis
The synthesis of related compounds often involves the use of fluorinated benzoyl chlorides, which react with other chemical entities to form complex structures. For example, the synthesis of 1-(4-fluorobenzoyl)-4-(4-trifluoromethoxylbenzoyl)piperidine was achieved by reacting 4-fluorobenzoyl chloride with methylisonipecotate, followed by a series of reactions including hydrolysis and coupling with a Grignard reagent, resulting in a high overall yield . This suggests that the synthesis of "1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid" could potentially follow a similar pathway, utilizing fluorobenzoyl chloride as a starting material and employing a sequence of reactions to introduce the carboxylic acid functionality.
Molecular Structure Analysis
The molecular structure of compounds with fluorobenzoyl and piperidine moieties has been characterized using various analytical techniques such as NMR, IR, LC-MS, and X-ray diffraction studies. For instance, the crystal structure of a related compound was determined, revealing the conformation of the piperidine ring and the presence of intermolecular hydrogen bonds that contribute to the stability of the molecule . These techniques could be applied to "1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid" to elucidate its molecular conformation and stability.
Chemical Reactions Analysis
The chemical reactivity of fluorinated piperidine compounds can be inferred from the studies on similar molecules. The presence of fluorine atoms can influence the electronic properties of the benzoyl group, potentially affecting the reactivity of the compound in various chemical reactions. For example, the synthesis of dihydropyridines using a trifluorobenzeneboronic acid catalyst suggests that fluorinated compounds can participate in cyclocondensation reactions . This information could be relevant when considering the chemical reactions that "1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid" might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been explored through techniques such as thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC). These studies provide information on thermal stability, phase transitions, and polymorphism. For instance, a compound with a fluorobenzoyl-piperidine structure was found to have a melting point of 157 degrees Celsius and exhibited one crystalline form . Such data are valuable for predicting the behavior of "1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid" under different physical conditions and could guide its practical applications.
Scientific Research Applications
Cancer Treatment
- A compound related to 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid has shown potential as an Aurora kinase inhibitor, which may be useful in treating cancer (ロバート ヘンリー,ジェームズ, 2006).
Hydrogen Bonding Studies
- The study of hydrogen bonding in proton-transfer compounds of isonipecotamide (related to piperidine-4-carboxamide) with nitro-substituted benzoic acids highlights the utility of these compounds in molecular assembly (Smith & Wermuth, 2010).
Conformational Analysis and Crystal Structure
- Analysis of compounds similar to 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid, like {[1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl}[(5-methylpyridin-2-yl)methyl]amine, has been conducted to understand their solid and solution conformations, which is crucial for their application in various fields (Ribet et al., 2005).
Synthesis and Structural Study of Related Compounds
- Research into the synthesis and structural study of related compounds, such as 3β-acyloxytropan-3α-carboxylic acid hydrochlorides, provides insights into their potential biochemical applications (Burgos et al., 1992).
Metal-Organic Frameworks Development
- Compounds like 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid are valuable in the construction of metal-organic frameworks, which have applications in gas capture and magnetic properties (Sun et al., 2021).
Electrolytic Coloring in Metals
- Piperidine-4-carboxylic acid, a compound similar to 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid, has been used as an additive in electrolytic coloring of anodized aluminum, highlighting its potential in material science applications (Moshohoritou et al., 1994).
Safety And Hazards
properties
IUPAC Name |
1-(3-fluorobenzoyl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO3/c14-11-3-1-2-10(8-11)12(16)15-6-4-9(5-7-15)13(17)18/h1-3,8-9H,4-7H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRAXSCSGFGAVIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)C2=CC(=CC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00360611 |
Source
|
Record name | 1-(3-fluorobenzoyl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00360611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid | |
CAS RN |
436093-13-9 |
Source
|
Record name | 1-(3-fluorobenzoyl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00360611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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